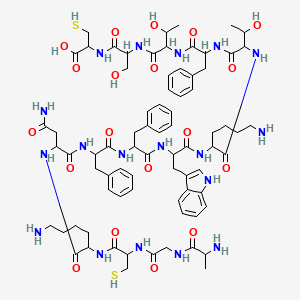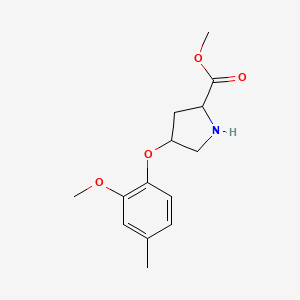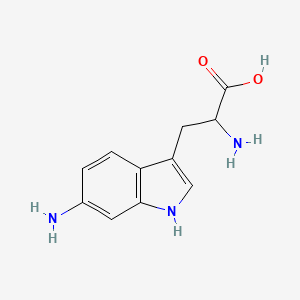
(D-Phe7)-Somatostatin-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(D-Phe7)-ソマトスタチン-14は、内分泌系を調節し、神経伝達と細胞増殖に影響を与えるペプチドホルモンであるソマトスタチンの合成アナログです。この化合物は、ソマトスタチン配列の7番目のアミノ酸がD-フェニルアラニンに置換されていることで特徴付けられ、安定性と生物活性を高めています。
準備方法
合成経路と反応条件
(D-Phe7)-ソマトスタチン-14の合成は、ペプチドの製造に一般的に使用される方法である固相ペプチド合成 (SPPS) を伴います。このプロセスは、最初のアミノ酸を固体樹脂に結合させることから始まり、その後、保護されたアミノ酸を順次添加します。各添加には、N,N'-ジイソプロピルカルボジイミド (DIC) およびヒドロキシベンゾトリアゾール (HOBt) などの試薬によって促進されるカップリング反応が含まれます。ペプチド鎖の組み立て後、化合物は樹脂から切断され、トリフルオロ酢酸 (TFA) を使用して脱保護されます。
工業的生産方法
(D-Phe7)-ソマトスタチン-14の工業的生産は、ラボでの合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置が使用され、効率と一貫性が向上します。最終製品の精製は、高性能液体クロマトグラフィー (HPLC) を通じて行われ、高純度と収率が保証されます。
化学反応の分析
反応の種類
(D-Phe7)-ソマトスタチン-14は、以下を含むさまざまな化学反応を起こします。
酸化: システイン残基間のジスルフィド橋は酸化され、ペプチドのコンフォメーションと活性を影響を与える可能性があります。
還元: ジスルフィド橋の還元は、線形ペプチドの形成につながる可能性があります。
置換: アミノ酸残基は置換されて、異なる生物学的特性を持つアナログを作成できます。
一般的な試薬と条件
酸化: 過酸化水素 (H2O2) またはヨウ素 (I2) を穏やかな条件下で。
還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP) を還元条件下で。
置換: DIC と HOBt などの標準的な SPPS 試薬。
主要な製品
これらの反応から生成される主要な製品には、酸化または還元された形態の (D-Phe7)-ソマトスタチン-14と、置換されたアミノ酸を持つさまざまなアナログが含まれます。
科学研究への応用
(D-Phe7)-ソマトスタチン-14は、科学研究において幅広い用途があります。
化学: ペプチド合成と修飾の研究のためのモデル化合物として使用されます。
生物学: 細胞増殖と神経伝達を調節する役割について調査されています。
医学: 神経内分泌腫瘍やその他の病気の治療における潜在的な治療効果について研究されています。
産業: ペプチドベースの薬物や診断ツールの開発に使用されます。
科学的研究の応用
(D-Phe7)-Somatostatin-14 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating cell proliferation and neurotransmission.
Medicine: Explored for its potential therapeutic effects in treating neuroendocrine tumors and other diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
(D-Phe7)-ソマトスタチン-14は、標的細胞の表面にあるソマトスタチン受容体 (SSTR) に結合することにより、その効果を発揮します。この結合は、さまざまなホルモンと神経伝達物質の放出を阻害し、内分泌系と神経系の機能を調節します。関与する分子経路には、アデニル酸シクラーゼの阻害、サイクリックAMP (cAMP) レベルの低下、およびタンパク質ホスファターゼの活性化が含まれます。
類似の化合物との比較
類似の化合物
ソマトスタチン-14: 半減期が短いホルモンの天然形態。
オクトレオチド: 半減期が長く、効力が強い合成アナログ。
ランレオチド: アクロメガリーと神経内分泌腫瘍の治療に使用される別の合成アナログ。
独自性
(D-Phe7)-ソマトスタチン-14は、D-フェニルアラニンを置換したことで、天然のソマトスタチンと比較して安定性と生物活性を高めており、これが特徴です。この修飾により、より長期にわたる効果的な治療用途が可能になります。
類似化合物との比較
Similar Compounds
Somatostatin-14: The natural form of the hormone with a shorter half-life.
Octreotide: A synthetic analog with a longer half-life and higher potency.
Lanreotide: Another synthetic analog used in the treatment of acromegaly and neuroendocrine tumors.
Uniqueness
(D-Phe7)-Somatostatin-14 is unique due to the substitution of D-phenylalanine, which enhances its stability and biological activity compared to natural somatostatin. This modification allows for more prolonged and effective therapeutic applications.
特性
InChI |
InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113) |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJDVNOOYSANGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H106N18O19S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1639.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)
![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)
![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)
![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)

![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)
![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)

amine](/img/structure/B12107553.png)




